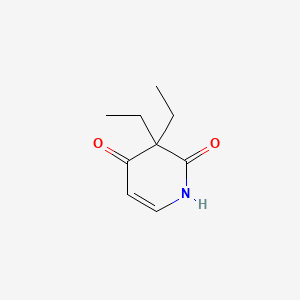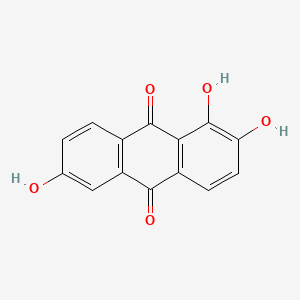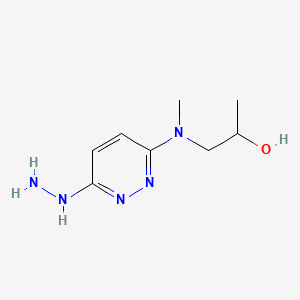![molecular formula C10H18O2 B1203975 1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane CAS No. 5718-73-0](/img/structure/B1203975.png)
1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[222]octane is a bicyclic organic compound characterized by the presence of a dioxabicyclo moiety This compound is notable for its unique structure, which includes a peroxide linkage within a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction between a diene and a dienophile, followed by the introduction of the peroxide linkage through oxidation reactions. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be further oxidized to form more complex peroxides or decomposed to yield different products.
Reduction: Reduction of the peroxide bond can lead to the formation of alcohols or other reduced species.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide or hydrogen peroxide are commonly used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the peroxide bond.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often requiring specific solvents and temperature conditions.
Major Products Formed:
Oxidation: Formation of more complex peroxides or decomposition products.
Reduction: Formation of alcohols or other reduced species.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Material Science: It is used in the synthesis of novel materials with specific properties.
Biological Studies: The compound’s reactivity and stability make it useful in studying biochemical pathways and reactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane involves its interaction with molecular targets through its peroxide linkage. The compound can generate reactive oxygen species (ROS) upon decomposition, which can interact with various biomolecules. This interaction can lead to oxidative stress or specific biochemical reactions, depending on the context.
Comparación Con Compuestos Similares
2,3-Dioxabicyclo[2.2.2]octane: Shares the dioxabicyclo moiety but lacks the methyl and propan-2-yl substituents.
Ascaridole: Another peroxide-containing compound with different structural features.
Uniqueness: 1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane is unique due to its specific substituents and the stability of its peroxide linkage. This stability allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research applications.
Propiedades
IUPAC Name |
1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCPPMKRNVBDOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(CC1)(OO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972639 |
Source


|
| Record name | 1-Methyl-4-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5718-73-0 |
Source


|
| Record name | 2,3-Dioxabicyclo(2.2.2)octane, 1-methyl-4-(1-methylethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005718730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














